molecular formula C27H24ClN5O2S B2634496 5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893786-79-3

5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No. B2634496
CAS RN: 893786-79-3
M. Wt: 518.03
InChI Key: MSQJIEVFAGLTCN-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties . The 1,2,4-triazole nucleus is present as a central structural component in a number of drug classes .


Molecular Structure Analysis

1,2,4-Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . They can exist in two tautomeric forms, with the 1H-1,2,4-triazole form being more stable .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

1,2,4-Triazoles are generally stable compounds that are resistant to cleavage. Their physical and chemical properties can vary widely depending on their specific substituents .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles depends on their specific biological activity. For example, some antifungal 1,2,4-triazoles work by inhibiting the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles depend on their specific structure and biological activity. Some 1,2,4-triazoles are used as therapeutic drugs and have been thoroughly tested for safety and efficacy .

Future Directions

1,2,4-Triazoles continue to be a focus of research due to their versatile biological activities and potential as therapeutic agents. Future research may involve the design and synthesis of new 1,2,4-triazole derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O2S/c28-21-11-12-24-23(18-21)25(32-15-13-20(14-16-32)17-19-7-3-1-4-8-19)29-26-27(30-31-33(24)26)36(34,35)22-9-5-2-6-10-22/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQJIEVFAGLTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Benzylpiperidin-1-yl)-7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

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